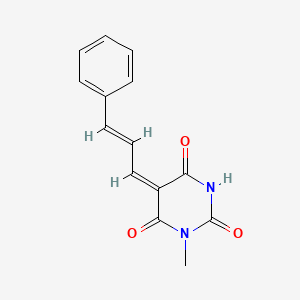![molecular formula C18H22N2O2S2 B4846211 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Overview
Description
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule drug that has shown potential in the treatment of various types of cancers. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to inhibit the activity of BTK, an enzyme that plays a key role in the development and progression of cancer.
Mechanism of Action
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide works by inhibiting the activity of BTK, an enzyme that plays a key role in the development and progression of cancer. BTK is involved in the signaling pathway that regulates the growth and survival of cancer cells, and its inhibition by 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide leads to the suppression of this pathway, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of the signaling pathway that regulates cancer cell growth and survival, and the induction of apoptosis in cancer cells. In addition, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. In addition, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, including the development of more potent and selective BTK inhibitors, the investigation of the optimal dosing and administration of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, and the evaluation of its effectiveness in combination with other cancer therapies. In addition, further studies are needed to determine the long-term safety and efficacy of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide in the treatment of cancer.
Scientific Research Applications
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells.
properties
IUPAC Name |
4-methylsulfanyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-23-17-8-10-18(11-9-17)24(21,22)19-14-15-4-6-16(7-5-15)20-12-2-3-13-20/h4-11,19H,2-3,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTMQLRUUXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)
![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4846159.png)
![2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4846165.png)
![3-butyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846170.png)
![7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4846182.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)

![2-[3-(2-allylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4846199.png)




![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)